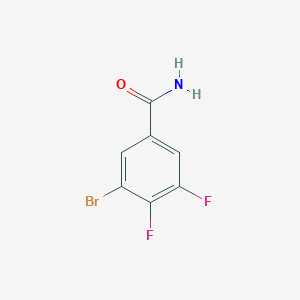
3-Bromo-4,5-difluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4,5-difluorobenzamide is an organic compound with the molecular formula C7H4BrF2NO It is a derivative of benzamide, where the benzene ring is substituted with bromine and fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,5-difluorobenzamide typically involves the bromination and fluorination of benzamide derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
3-Bromo-4,5-difluorobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can produce oxides and amines, respectively.
科学研究应用
3-Bromo-4,5-difluorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.
作用机制
The mechanism of action of 3-Bromo-4,5-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interact with proteins involved in signal transduction pathways, affecting cell growth and proliferation .
相似化合物的比较
Similar Compounds
3-Bromo-4,5-dihydroxybenzaldehyde: Another brominated and fluorinated benzene derivative with different functional groups.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: A sulfonamide derivative with similar bromine and fluorine substitutions.
Uniqueness
3-Bromo-4,5-difluorobenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
生物活性
3-Bromo-4,5-difluorobenzamide is an aromatic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C7H5BrF2N O, with a molecular weight of approximately 236.01 g/mol. The compound features a benzene ring substituted with two fluorine atoms at the 4 and 5 positions and a bromine atom at the 3 position relative to the amide functional group. This unique substitution pattern influences its reactivity and biological interactions.
Research indicates that this compound may interact with specific molecular targets within cells, potentially inhibiting enzymes or receptors involved in critical biological pathways. This interaction could lead to alterations in cellular processes such as growth and proliferation. For example, studies suggest that it may affect signaling pathways related to apoptosis and cell cycle regulation.
Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties. It has been tested against a variety of bacterial strains, demonstrating significant inhibitory effects. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies indicate that it can inhibit cell proliferation in models such as breast cancer and lymphoma. The compound's activity is likely mediated through the induction of apoptosis and modulation of key signaling pathways associated with cancer progression.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL for various strains, suggesting its potential as a therapeutic agent against infections .
- Anticancer Effects : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, indicating its role in promoting programmed cell death .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is helpful:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Bromo-3,4-difluorobenzamide | Bromine at position 2; fluorines at 3 and 4 | Different substitution pattern affecting reactivity |
| 3-Fluoro-4-bromobenzamide | Fluorine at position 3; bromine at position 4 | Potentially different biological activity |
| Benzamide | No halogen substituents | Lacks enhanced reactivity due to absence of halogens |
属性
分子式 |
C7H4BrF2NO |
|---|---|
分子量 |
236.01 g/mol |
IUPAC 名称 |
3-bromo-4,5-difluorobenzamide |
InChI |
InChI=1S/C7H4BrF2NO/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H2,11,12) |
InChI 键 |
FBSLEMBOJRGCDV-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1F)F)Br)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















